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Compound of Interest |

tert-Butylphenyl diphenyl!
Compound Name:

phosphate
CAS No.: 56803-37-3
Cat. No.: B049263

Get Quote

Part 1: Executive Summary & Chemical Identity

Subject:tert-Butylphenyl diphenyl phosphate (BPDP) Context: Industrial Plasticizers, Flame
Retardants, and Trace Impurity Analysis in Drug Development. Role: Senior Application
Scientist Note

In the realm of high-performance materials and pharmaceutical packaging leachables, tert-
butylphenyl diphenyl phosphate (BPDP) occupies a critical niche. While often encountered
industrially as a mixture (CAS 56803-37-3) containing mono-, di-, and tri-tert-butylated species,
the precise characterization of the mono-tert-butyl isomer (specifically 4-tert-butylphenyl
diphenyl phosphate) is the gold standard for toxicological and quality control benchmarks.

This guide moves beyond basic spectral listing. It provides a mechanistic deconstruction of the
molecule's spectroscopic signature, distinguishing it from its ubiquitous analog, Triphenyl
Phosphate (TPP), and validating its structure through orthogonal datasets (NMR, MS, IR).

Chemical Identity Table
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Parameter Detail
Chemical Name 4-tert-Butylphenyl diphenyl phosphate
981-40-8 (Pure Isomer) / 56803-37-3
CAS Number ) )
(Commercial Mixture)
Molecular Formula C22H2304P
Exact Mass 382.1334 Da
Phosphate ester core with two unsubstituted
Structure phenyl rings and one para-substituted tert-

butylphenyl ring.[1]

Part 2: Nuclear Magnetic Resonance (NMR)

Spectroscopy|[2]
Experimental Strategy

For organophosphates, standard proton (

H) NMR is insufficient due to the overlap of aromatic signals. A "Self-Validating" protocol must
include

P NMR to confirm the phosphate core integrity and
C NMR to verify the substitution pattern via phosphorus-carbon coupling constants (
).

Solvent Choice: CDCIs is the standard. DMSO-ds is avoided unless necessary due to

viscosity/hygroscopicity issues with phosphate esters.

H NMR Data (400 MHz, CDCls)

The proton spectrum is defined by the stark contrast between the aliphatic tert-butyl singlet and

the complex aromatic region.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.oru.se/contentassets/d3273d0e1ddb4118a475cf539ad81572/icce_thessaloniki_2019_titaley_suspect-screening-of-soot-samples-reveals-the-occurrence-of-emerging-organophosphate-ester---tris24-di-tert-butylphenyl-phosphate.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049263?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Shift ( o ) ) Structural
Multiplicity Integration Assignment

. ppm) Insight

The diagnostic
_ "anchor" signal.
1.30-1.34 Singlet (s) 9H
Sharp and

uncoupled.

Overlapping
region. The

protons ortho to
Phenyl

7.15-7.25 Multiplet (m) ~6H (Ortho/Para) + t-
Bu-Ph (Ortho)

the phosphate
ester linkage are
shielded relative
to the meta

protons.

Higher chemical

shift due to lack
) Phenyl (Meta) +
7.30-7.45 Multiplet (m) ~8H of resonance
t-Bu-Ph (Meta) ]
donation from

oxygen.

Expert Note: In the commercial mixture, you will see satellite singlets around 1.30 ppm
corresponding to di- and tri- substituted isomers. The integration ratio of the aromatic region
(6.8-7.5 ppm) to the aliphatic region (1.3 ppm) is the primary method for determining the
average degree of substitution.

P NMR Data (162 MHz, CDClIs)
Phosphorus NMR is the purity checkpoint. It is decoupled from protons (
P{

H}) to yield singlets.
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Shift (
Multiplicity Assignment Notes

» Ppm)
TPP resonates at
-17.8 ppm. The tert-
butyl group exerts a

Phosphate Core ( weak electronic effect,
-17.0t0-19.0 Singlet shifting the signal

) slightly upfield (more
negative) by ~0.5-1.0
ppm per substituted

ring relative to TPP.

C NMR Data (100 MHz, CDCl5)

This is the most definitive tool for structural proof, specifically observing the

coupling.
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Shift ( Coupling (
Assignment Analysis
» PpM) » H2)
Methyl carbons of t-
314
butyl group.
uaternary carbon of
34.5 Q Y
t-butyl group.
) Doublet confirms
Aromatic C-2 (Ortho
120.1 attachment to
to O)
Phosphate-Oxygen.
) tert-Butyl ring meta
126.8 Aromatic C-3 (Meta)
carbons.
) Unsubstituted phenyl
129.8 Aromatic C-3 (Meta)
meta carbons.
148.5 Aromatic C-4 (Para) Ipso to t-butyl group.
Critical Proof: The
Aromatic C-1 (Ipso to large couplin
150 5 (Ip g piing

O)

constant confirms the

C-O-P connectivity.

Part 3: Mass Spectrometry (MS)[3]
lonization & Fragmentation Logic

Method: GC-MS (Electron Impact, 70 eV) is preferred for identification. ESI-MS (Positive mode)

is used for trace quantification in biological matrices. Molecular lon:

382 (Strong M+).

The fragmentation follows a "stripping” mechanism: loss of the labile alkyl group followed by

the stepwise loss of phenoxy ligands.

Key Fragmentation Table (El Source)
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m/z (Mass-to-Charge)

lon Identity

Mechanism

382

Molecular lon (Stable aromatic

phosphate).

367

Diagnostic: Loss of methyl
from t-butyl group.
Distinguishes from TPP (which

has no methyls).

289

Diphenyl phosphate cation
(Loss of t-butylphenol radical).

251

Rearrangement ion
characteristic of alkylated aryl

phosphates.

77

Phenyl cation (Common to all

aromatics).

57

tert-Butyl cation (High
abundance in lower mass

range).

Visualization: MS Fragmentation Pathway

[M - CH3]+
m/z 367
(Benzylic cleavage)

Molecular lon [M]+
m/z 382

t-Bu-C6H4-0O-

Direct Cleavage

Diphenyl Phosphate Cation
m/z 289
(Loss of t-Bu-Phenol)

t-Butyl Cation
m/z 57

Sequential Loss

Phenyl Cation
m/z 77
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Caption: Electron Impact (El) fragmentation pathway highlighting the diagnostic methyl loss
(m/z 367) distinguishing BPDP from Triphenyl Phosphate.

Part 4: Infrared Spectroscopy (FT-IR)
Spectral Fingerprint

The IR spectrum serves as a rapid "Go/No-Go" quality check. The presence of aliphatic C-H
stretches combined with strong Phosphate bands is the key identifier.

Wavenumber ) )
Intensity Assighment Notes
(cm™)
3030 - 3070 Weak Ar-H Stretch Aromatic protons.

Diagnostic:tert-Butyl
2960, 2870 Medium Aliph-H Stretch C-H stretches.
(Absent in TPP).

Aromatic ring

1590, 1490 Medium C=C Ring Stretch )
breathing modes.
Phosphoryl group.
1290 - 1310 Strong P=0 Stretch Position sensitive to
hydrogen bonding.
1160 - 1190 Strong P-O-C (Aryl) Asymmetric stretch.
950 - 970 Strong P-O-C (Aryl) Symmetric stretch.

Part 5: Analytical Workflow & Quality Control

To ensure data integrity in drug development or material release, a specific workflow must be
followed to rule out isomer scrambling (transesterification) during synthesis or storage.

Analytical Workflow Diagram
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Caption: Integrated QC workflow ensuring differentiation from Triphenyl Phosphate and
quantification of degree of butylation.

Distinguishing Impurities
e Triphenyl Phosphate (TPP):
o NMR: No signal at 1.3 ppm (
H).
o MS: M+ 326 (vs 382).
 Di/Tri-tert-butyl Isomers:
o NMR: Multiple singlets in the 1.25-1.35 ppm region.
o MS: M+ 438 (Di) and 494 (Tri).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization Guide: tert-Butylphenyl
Diphenyl Phosphate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049263/docs#spectroscopic-characterization-guide-
tert-butylphenyl-diphenyl-phosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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